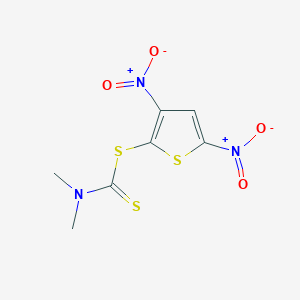
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- is a chemical compound with the molecular formula C11H18 It is a derivative of naphthalene, characterized by the addition of hydrogen atoms and a methyl group, resulting in a saturated hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- typically involves the hydrogenation of naphthalene under high pressure in the presence of metal catalysts. The process can be carried out using catalysts such as palladium or platinum on carbon, which facilitate the addition of hydrogen atoms to the naphthalene ring system .
Industrial Production Methods
Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-
Uniqueness
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- is unique due to its specific structural configuration and the presence of a methyl group at the 4a position. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
65698-42-2 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
8a-methyl-2,3,4,4a,7,8-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C11H18/c1-11-8-4-2-6-10(11)7-3-5-9-11/h2,6,10H,3-5,7-9H2,1H3 |
InChI Key |
RKPODBOKSGTKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoic acid;7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ylmethanol](/img/structure/B14528443.png)






![Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-](/img/structure/B14528483.png)
![Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate](/img/structure/B14528485.png)
